molecular formula C21H23N3O3S B2375858 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251614-03-5

(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2375858
CAS No.: 1251614-03-5
M. Wt: 397.49
InChI Key: HPBXDEXHUCYTBF-UHFFFAOYSA-N
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Description

(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Research has been conducted on the synthesis of compounds that share structural similarities with the specified molecule, indicating a keen interest in developing novel synthetic routes and understanding their chemical behavior. For instance, studies have described the synthesis of dihydropyridine derivatives and their reactions with primary amines, showcasing the versatility and potential applications of these compounds in synthesizing a variety of chemical structures (Stanovnik et al., 2002). Furthermore, the structural confirmation through techniques like FTIR, NMR spectroscopy, and crystallographic analyses emphasizes the importance of detailed characterization in understanding the properties of these compounds (Huang et al., 2021).

Molecular Structure and Properties

Density Functional Theory (DFT) has been applied to investigate the molecular structures and physicochemical properties of related compounds, offering insights into their electronic properties and potential applications in materials science (Huang et al., 2021). Such studies not only contribute to our understanding of the compound's behavior at a molecular level but also explore its utility in various scientific domains.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

The mode of action of this compound is not well-studied. Given its structural similarity to other pyrrolidine derivatives, it may interact with its targets through a similar mechanism. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. While some pyrrolidine derivatives have been reported to have various biological activities

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-22(2)16-9-11-17(12-10-16)24-15-20(21(25)23-13-5-6-14-23)28(26,27)19-8-4-3-7-18(19)24/h3-4,7-12,15H,5-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBXDEXHUCYTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.